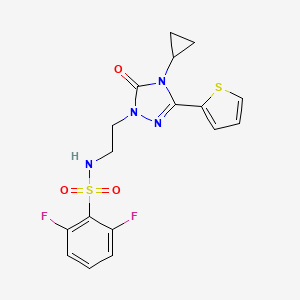

2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

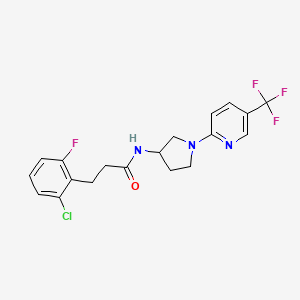

“2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1849861-71-7 . It has a molecular weight of 181.24 . The compound is stored at room temperature and has a physical form of oil .

Physical And Chemical Properties Analysis

“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 181.24 .Aplicaciones Científicas De Investigación

Supramolecular Structures and Synthesis

Supramolecular Assembly and Hydrogen Bonding Interactions

Research by Lionel Cheruzel et al. (2005) explored the self-assembly of a compound similar to 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine with boric acid, resulting in a unique supramolecular structure. This structure featured imidazole-boric acid helices and one-dimensional channels, stabilized by pi-pi stacking and unique boric acid templated hydrogen bonding interactions (Cheruzel, Mashuta, & Buchanan, 2005).

Heterocyclic Hybrids and Anticancer Applications

Benzimidazole Fused-1,4-Oxazepines Synthesis

Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds showed potential applications in anticancer activities, highlighting the role of similar imidazole-based compounds in medicinal chemistry (Almansour et al., 2016).

Analytical Chemistry and Spectrometry

Mass Spectrometry for N-methylated Derivatives

The analytical differentiation between two N-methylated derivatives of a similar compound was achieved through mass spectrometry, showcasing the compound's relevance in analytical chemistry and manufacturing processes (Cardaciotto et al., 1987).

Energetic Materials and Gas Generators

Nitrogen-rich Gas Generators

A study by Srinivas, Ghule, and Muralidharan (2014) prepared imidazole and triazole-based molecules for their possible applications in nitrogen-rich gas generators. These compounds were evaluated for their densities, heats of formation, and detonation properties, demonstrating the compound's potential in energetic materials research (Srinivas, Ghule, & Muralidharan, 2014).

Corrosion Inhibition

Carbon Steel Corrosion Inhibition

Research on 1-(2-ethylamino)-2-methylimidazoline, a compound with structural similarity, evaluated its efficiency as a corrosion inhibitor in acid media. This study provides insights into the compound's application in protecting industrial materials (Cruz et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby affecting their catalytic functions. Additionally, this compound can interact with proteins through non-covalent interactions, potentially altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, this compound can affect the transcription of specific genes by interacting with transcription factors or altering chromatin structure . These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular toxicity or organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution to specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and localization within the body.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific organelles, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The localization of the compound within these compartments can affect its interactions with biomolecules and its overall biochemical impact.

Propiedades

IUPAC Name |

2-(1-methylimidazol-2-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-4-3-11-9(12)8-6-7(10)2-5-13-8/h3-4,7-8H,2,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBHNLGVKEULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CC(CCO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)

![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)

![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)

![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)

![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)